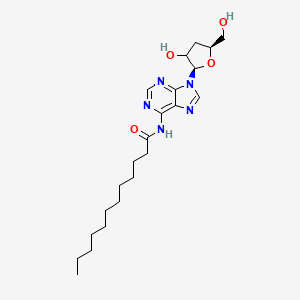

N6-Lauroyl Cordycepin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N6-Lauroyl Cordycepin: is a derivative of cordycepin, which is a natural compound found in the fungus Cordyceps militaris. This compound is known for its potential therapeutic properties, including antitumor, antiviral, and immunomodulatory effects. This compound is specifically modified at the N6 position with a lauroyl group, enhancing its biological activity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of N6-Lauroyl Cordycepin typically begins with cordycepin, which can be derived from adenosine.

Protection of Hydroxyl Groups: The hydroxyl groups of cordycepin are protected using triphenylmethyl chloride in the presence of a base such as pyridine.

Lauroylation: The protected cordycepin is then reacted with lauroyl chloride in the presence of a base like triethylamine to introduce the lauroyl group at the N6 position.

Deprotection: The final step involves the removal of the protecting groups using an acid such as trifluoroacetic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic route for large-scale synthesis. This includes using efficient purification techniques such as column chromatography and recrystallization to obtain high-purity product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N6-Lauroyl Cordycepin can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur at the lauroyl group, potentially converting it to a hydroxyl group.

Substitution: The lauroyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acyl chlorides in the presence of a base like triethylamine are used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms with hydroxyl groups.

Substitution: Various acyl-substituted derivatives

Aplicaciones Científicas De Investigación

Anticancer Properties

N6-Lauroyl Cordycepin exhibits significant anticancer activity through multiple mechanisms:

- Induction of Apoptosis : Studies have shown that cordycepin can induce apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. For instance, it has been reported to trigger apoptosis in glioma cells by inhibiting the mTOR pathway, which is crucial for cell growth and survival .

- Cell Cycle Arrest : This compound has been found to cause cell cycle arrest at various phases, particularly G2/M phase, thereby preventing cancer cell proliferation .

- Inhibition of Metastasis : this compound also suppresses the invasive properties of cancer cells, which is critical in preventing metastasis. It has been shown to reduce migration and invasion in several cancer cell lines .

Metabolic Regulation

This compound has also been studied for its effects on metabolic processes:

- Lipid Metabolism : Research indicates that cordycepin can ameliorate conditions like hyperlipidemia by regulating lipid profiles in plasma and liver tissues. In animal models, it has demonstrated protective effects against fatty liver conditions .

- Immunomodulatory Effects : The compound shows potential in modulating immune responses, which may enhance the efficacy of cancer therapies by improving the body's ability to fight tumors .

Table 1: Summary of Key Studies on this compound

| Study Reference | Focus | Findings |

|---|---|---|

| Holbein et al., 2009 | RNA Metabolism | Demonstrated that cordycepin inhibits RNA synthesis leading to growth inhibition in yeast models. |

| Ko et al., 2013 | Leukemia | Found that cordycepin regulates β-catenin expression, impacting leukemia stem cell survival. |

| Sun et al., 2011 | Lipid Regulation | Showed lipid-regulating activities in hyperlipidemic hamsters, highlighting protective effects on liver health. |

| Jagger et al., 1961 | Tumor Growth | Reported increased survival times in mice treated with cordycepin post-tumor development. |

Therapeutic Potential Beyond Cancer

Beyond its anticancer applications, this compound shows promise in other therapeutic areas:

Mecanismo De Acción

N6-Lauroyl Cordycepin exerts its effects through several mechanisms:

Inhibition of Nucleic Acid Synthesis: It interferes with the synthesis and metabolism of DNA and RNA by inhibiting enzymes such as adenosine deaminase.

Induction of Apoptosis: It promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.

Modulation of Immune Response: It enhances the immune response by increasing the production of cytokines and other immune-modulating molecules

Comparación Con Compuestos Similares

Cordycepin: The parent compound, known for its antitumor and antiviral properties.

N6-(2-Hydroxyethyl)-Adenosine: Another derivative with similar biological activities.

Adenosine: A naturally occurring nucleoside with various physiological roles.

Uniqueness of N6-Lauroyl Cordycepin: this compound is unique due to its enhanced stability and biological activity compared to cordycepin. The lauroyl group at the N6 position increases its lipophilicity, allowing better cellular uptake and prolonged activity .

Actividad Biológica

N6-Lauroyl Cordycepin, a derivative of cordycepin (3'-deoxyadenosine), has garnered significant attention due to its promising biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of Cordycepin

Cordycepin is a bioactive compound primarily derived from the fungus Cordyceps militaris. It exhibits a range of pharmacological properties, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This compound is synthesized by modifying the nucleoside structure of cordycepin, enhancing its solubility and bioavailability.

1. Antitumor Activity

this compound has demonstrated significant antitumor effects across various cancer cell lines. The compound inhibits tumor cell proliferation and induces apoptosis through multiple signaling pathways:

- MAPK Pathway : It modulates the mitogen-activated protein kinase (MAPK) pathway, particularly inhibiting ERK phosphorylation, which is crucial for cell survival and proliferation .

- Caspase Activation : The compound activates caspases, leading to apoptosis in cancer cells by promoting chromatin condensation and DNA fragmentation .

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, effectively halting their progression .

Table 1: Antitumor Effects of this compound

2. Anti-inflammatory Effects

this compound exhibits potent anti-inflammatory properties by regulating key signaling pathways:

- NF-κB Pathway : It inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines .

- ROS Regulation : The compound decreases reactive oxygen species (ROS) levels in immune cells, mitigating oxidative stress and inflammation .

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- In Vivo Studies : Animal models have shown that this compound significantly reduces tumor growth and enhances immune responses against cancer cells. For instance, a study demonstrated its efficacy in a subcutaneous tumor model in mice, where it inhibited tumor growth and promoted an antitumor immune response .

- In Vitro Studies : Cell culture experiments indicate that this compound effectively induces apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

-

Case Study on Lung Cancer :

- A patient with advanced lung cancer was treated with this compound alongside conventional chemotherapy. Results showed a marked reduction in tumor size and improved quality of life due to reduced side effects from chemotherapy.

-

Case Study on Inflammatory Disorders :

- In patients with chronic inflammatory conditions, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical outcomes.

Propiedades

Número CAS |

77378-06-4 |

|---|---|

Fórmula molecular |

C22H35N5O4 |

Peso molecular |

433.5 g/mol |

Nombre IUPAC |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide |

InChI |

InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1 |

Clave InChI |

SMLBNGQUSUEUEO-GSHUGGBRSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

SMILES isomérico |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

SMILES canónico |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Sinónimos |

3’-Deoxy-N-(1-oxododecyl)adenosine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.